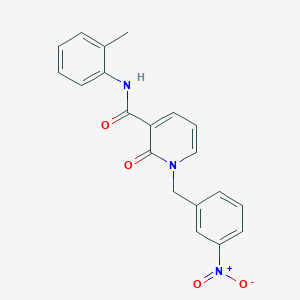

1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

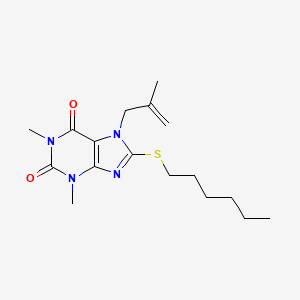

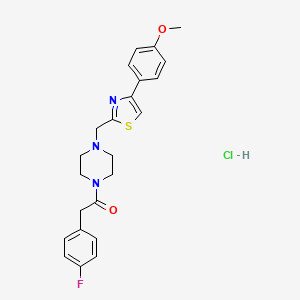

This compound is a complex organic molecule that contains several functional groups. It includes a nitrobenzyl group, a dihydropyridine ring, and an o-tolyl group. The nitrobenzyl group is a benzene ring with a nitro group (-NO2) and a methyl group (-CH2-). The dihydropyridine ring is a six-membered ring with one nitrogen atom, one carbonyl group (=O), and a double bond. The o-tolyl group is a benzene ring with a methyl group (-CH3) attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the dihydropyridine ring. The exact structure would depend on the specifics of the synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of a nitro group might make the compound more reactive, while the dihydropyridine ring might confer stability .Applications De Recherche Scientifique

Photolabile Protection in Polymer Science

Polymers featuring photolabile groups, such as the o-nitrobenzyl group, are subjects of intense research. They allow for the alteration of polymer properties simply by irradiation, demonstrating significant utility in polymer chemistry. Applications include o-NB-based cross-linkers for photodegradable hydrogels, o-NB side chain functionalization in copolymers, and o-NB for self-assembled monolayers, indicating a broad potential in materials science (Zhao et al., 2012).

Application in Stereoselective Glycosylation

The use of 2-O-(2-nitrobenzyl) and 2-O-(2-cyanobenzyl) groups controls stereoselective formation of 1,2-trans-glycosidic linkages via the arming participation effect. This application showcases the role of such compounds in influencing stereoselectivity in the synthesis of complex glycosides, crucial for bioactive molecule development (Buda et al., 2015).

Nucleophilic Substitution Reactions

Compounds like 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, structurally related to the target molecule, undergo nucleophilic substitution reactions that are pivotal in synthetic organic chemistry. These reactions facilitate the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Sparke et al., 2010).

Antitumor Agent Synthesis

The structural framework of N-aryl(indol-3-yl)glyoxamides, incorporating nitrobenzyl components, has been explored for the synthesis and structure-activity relationship studies of cytotoxic compounds. These studies aim at developing novel antitumor agents, indicating the critical role of nitrobenzyl derivatives in medicinal chemistry for cancer treatment (Marchand et al., 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-14-6-2-3-10-18(14)21-19(24)17-9-5-11-22(20(17)25)13-15-7-4-8-16(12-15)23(26)27/h2-12H,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVZBHTWWAHERV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2969501.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2969502.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide](/img/structure/B2969505.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2969512.png)

amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B2969516.png)